4-Benzylpiperazin-2-one
Overview
Description
4-Benzylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a benzyl group at the fourth position and a carbonyl group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
4-Benzylpiperazin-2-one, also known as Benzylpiperazine (BZP), primarily targets the serotonergic and dopaminergic receptor systems . It has been shown to have a mixed mechanism of action, acting in a similar fashion to MDMA .
Mode of Action
BZP has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation . This interaction with its targets results in changes that are similar to the effects of amphetamine, although BZP’s dosage is roughly 10 times higher by weight .
Biochemical Pathways
The primary biochemical pathway affected by BZP is the serotonin pathway. By acting on the serotonin reuptake transporter, BZP increases the concentration of serotonin in the extracellular fluids surrounding the cell . This leads to increased activation of the serotonergic system, resulting in effects similar to those of amphetamine .
Pharmacokinetics
It is known that bzp is metabolized in the liver and excreted renally . The elimination half-life of BZP is approximately 5.5 hours
Result of Action
The molecular and cellular effects of BZP’s action are primarily related to its stimulant and euphoriant properties . Several studies have found that the effects of BZP are similar to amphetamine . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a boiling point of 366.6±35.0 °C at 760 mmHg and a melting point of 148-155ºC
Cellular Effects
It has been suggested that the compound may have similar effects to amphetamine, although its dosage is roughly 10 times higher by weight . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Molecular Mechanism
It has been suggested that the compound may have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA
Temporal Effects in Laboratory Settings
It is known that the compound has a flash point of 175.5±25.9 °C
Dosage Effects in Animal Models
It has been suggested that the compound may have anti-depressant-like effects in rodent behavioral models of depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
4-Benzylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and used recreationally.
3-(4-Benzylpiperazin-1-yl)cinnolines: Explored for their antifungal and antitumor activities.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Investigated for antimicrobial properties.
Uniqueness: 4-Benzylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-benzylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVHKNCFZRBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466485 | |
Record name | 4-benzylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13754-41-1 | |
Record name | 4-benzylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-oxopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research presented in the paper "Synthesis and Reaction of 1-Substituted-4-benzylpiperazin-2-ones"?
A1: This research focuses on developing and optimizing synthetic routes for 1-substituted-4-benzylpiperazin-2-one derivatives. [] The authors explore different reaction conditions and reagents to achieve efficient and versatile synthesis of these compounds. The study primarily focuses on the chemical synthesis aspect, aiming to provide a foundation for further exploration of these compounds' potential applications.
Q2: Why is the synthesis of 1-substituted-4-benzylpiperazin-2-ones significant in the field of organic chemistry?
A2: The significance of this research lies in the fact that piperazin-2-one derivatives, especially those with substitutions at the 1 and 4 positions, are considered privileged scaffolds in medicinal chemistry. [] This means they often exhibit a broad range of biological activities. Therefore, developing efficient synthetic routes for these compounds is crucial for expanding chemical libraries and facilitating the discovery of new drug candidates or materials with desirable properties.
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